N-cycloheptyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cycloheptyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a useful research compound. Its molecular formula is C21H29N3O2S and its molecular weight is 387.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis Applications
Thieno[2,3-d]pyrimidine derivatives have been utilized in the synthesis of various heterocyclic compounds, demonstrating their importance in medicinal chemistry. For example, the use of acetoacetanilides for synthesizing thienopyridines and other fused derivatives highlights the versatility of thieno[2,3-d]pyrimidine compounds in creating complex molecular structures with potential therapeutic uses (Harb, Hussein, & Mousa, 2006). Additionally, the synthesis of 4H-cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones from 2-aminocyclohepta[b]pyrroles further underscores the compound's utility in generating polycyclic structures (Abe, 1987).
Multicomponent Reactions for Heterocycle Formation
The compound's framework facilitates multicomponent reactions, as demonstrated by the synthesis of 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives using cyanamide as a building block in a Biginelli-type reaction. This method showcases the adaptability of thieno[2,3-d]pyrimidine derivatives in creating diverse heterocyclic systems with possible biological implications (Hulme et al., 2008).
Antimicrobial Applications
Research into new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating the pyrimidine ring has revealed moderate antimicrobial activities, indicating the potential of thieno[2,3-d]pyrimidine derivatives in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).
Crystal Structure and Biological Activity
The crystal structure analysis of derivatives, such as N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, has contributed to understanding the molecular basis of their herbicidal activity. Such studies are crucial for designing compounds with specific biological activities (Liu et al., 2008).
properties
IUPAC Name |
N-cycloheptyl-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c25-18(22-14-8-4-1-2-5-9-14)13-12-17-23-20(26)19-15-10-6-3-7-11-16(15)27-21(19)24-17/h14H,1-13H2,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBHFPYPVHHDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.